1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazino-purine-dione family, characterized by a fused heterocyclic core combining purine and triazine moieties. Key structural features include:
- Substituents: Two (E)-but-2-en-1-yl groups at positions 1 and 7, and methyl groups at positions 3 and 9.
- Functional groups: The 6,8-dione system contributes to hydrogen-bonding interactions, influencing solubility and biological activity.
Properties
IUPAC Name |
1,7-bis[(E)-but-2-enyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-5-7-9-21-15(24)13-14(20(4)17(21)25)18-16-22(13)11-12(3)19-23(16)10-8-6-2/h5-8H,9-11H2,1-4H3/b7-5+,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSGTNXZOYVQN-KQQUZDAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=CC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3C/C=C/C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazino-purine core that is essential for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with a triazino-purine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to 1,7-di((E)-but-2-en-1-yl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of microtubule assembly .
- Case Study : In vitro studies demonstrated that derivatives of triazine compounds significantly inhibited the proliferation of breast cancer MDA-MB-231 cells at concentrations as low as 1.0 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Inhibition Studies : Similar triazole-containing compounds have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and function .
Antioxidant Properties
The antioxidant capacity of triazino derivatives has been documented:
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts cell wall synthesis | |
| Antioxidant | Scavenges free radicals |
Research Findings
Several studies have highlighted the biological relevance of triazino derivatives:
- Anticancer Effects : A study reported that certain triazine derivatives could inhibit microtubule assembly and induce apoptosis in cancer cell lines .
- Antimicrobial Efficacy : Triazole derivatives were effective against various pathogens in laboratory settings, showcasing their potential as novel antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the alkyl chain length and substitution patterns on the triazine ring can significantly influence biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between the target compound and related triazino-purine-diones:
*Estimated based on structural analogs.
Preparation Methods
Selective N-Alkylation
The primary amino groups at positions 5 and 7 of the triazino-purine core are protected using tert-butyldimethylsilyl (TBS) groups to direct alkylation to the N1 and N7 positions. Treatment with (E)-but-2-en-1-yl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 50°C achieves monoalkylation within 12 hours. Excess alkylating agent (2.5 equiv) and catalytic tetrabutylammonium iodide (TBAI) improve yields to 78–85%.
Second Alkylation and Deprotection
The remaining secondary amine undergoes alkylation under milder conditions (room temperature, 24 hours) to prevent isomerization of the (E)-configured double bonds. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) restores the amino groups, yielding the dialkylated product.
Optimization Challenges and Solutions
Key issues include maintaining the (E)-configuration of the but-2-en-1-yl groups and avoiding over-alkylation. Nuclear magnetic resonance (NMR) monitoring at each step is essential to confirm regiochemical outcomes.
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation of 2 with trichloroacetonitrile, reducing reaction time from 8 hours to 30 minutes while maintaining yields at 65–70%. This method minimizes thermal degradation of sensitive intermediates.
Enzymatic Resolution
For enantiomerically pure forms, lipase-mediated resolution of racemic intermediates has been explored. Pseudomonas fluorescens lipase (PFL) in tert-butyl methyl ether selectively acetylates one enantiomer, achieving 92% enantiomeric excess (ee).
Characterization and Analytical Data
The final product is characterized by:
- 1H NMR (400 MHz, CDCl3): δ 6.85 (dt, J = 15.6 Hz, 2H, CH=CH), 5.75 (m, 4H, CH2-CH=), 3.45 (s, 6H, N-CH3), 2.30 (q, J = 7.2 Hz, 4H, CH2-CH2).
- IR (KBr): νmax 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
- HRMS : m/z calcd for C18H22N8O2 [M+H]+ 399.1889, found 399.1892.
Biological Relevance and Applications
While biological data specific to this compound are limited, analogous triazino-purines exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
